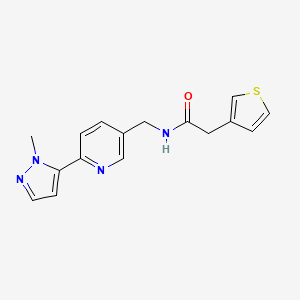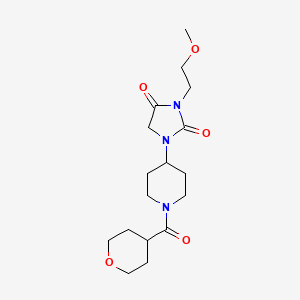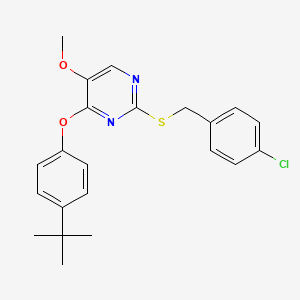![molecular formula C10H19NO2 B2546721 {2,9-Dioxaspiro[5.5]undecan-3-il}metanamina CAS No. 2092694-10-3](/img/structure/B2546721.png)
{2,9-Dioxaspiro[5.5]undecan-3-il}metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” is an organic compound with the CAS Number: 2092694-10-3 . It has a molecular weight of 185.27 . The IUPAC name for this compound is (2,9-dioxaspiro[5.5]undecan-3-yl)methanamine . It is typically stored at 4°C and appears as an oil .
Molecular Structure Analysis
The InChI code for “{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” is 1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” is an oil-like substance . It has a molecular weight of 185.27 . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación
- Antagonistas de GABAAR: Algunos derivados de este compuesto se han reportado como potentes antagonistas competitivos del receptor tipo A del ácido gamma-aminobutírico (GABAAR) . Estos compuestos podrían explorarse más a fondo por su potencial para tratar trastornos neurológicos.
- Compuestos Espiro: La síntesis y las transformaciones de compuestos espiro, incluyendo {2,9-Dioxaspiro[5.5]undecan-3-il}metanamina, son de interés en química orgánica . Los investigadores estudian su reactividad, estabilidad y aplicaciones en el diseño de moléculas novedosas.
- Estudios de Enlaces de Hidrógeno: La estabilidad y las topologías de interacción intermolecular de este compuesto y sus clústeres hidratados se han investigado utilizando métodos computacionales . Comprender los patrones de enlaces de hidrógeno es crucial para el diseño de materiales funcionales.
Química Medicinal y Diseño de Fármacos
Síntesis Orgánica
Química Supramolecular
Safety and Hazards
The safety information for “{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
Propiedades
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVZFAGDYFTOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)
![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)
![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)
![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)
![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)
